molecular formula C11H16FNO4S B603102 [(3-Ethoxy-4-fluorophenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 1246823-98-2

[(3-Ethoxy-4-fluorophenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B603102
CAS No.: 1246823-98-2
M. Wt: 277.31g/mol
InChI Key: PRCIFNAAJAGPOT-UHFFFAOYSA-N
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Description

(3-Ethoxy-4-fluorophenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-4-fluorophenyl)sulfonylamine typically involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-4-fluorophenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Ethoxy-4-fluorophenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Ethoxy-4-fluorophenyl)sulfonylamine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

(3-Ethoxy-4-fluorophenyl)sulfonylamine can be compared with other sulfonyl-containing compounds such as:

    (4-Methoxyphenyl)sulfonylamine: Similar structure but with a methoxy group instead of an ethoxy group.

    (3-Chloro-4-fluorophenyl)sulfonylamine: Similar structure but with a chloro group instead of an ethoxy group.

    (3-Ethoxy-4-fluorophenyl)sulfonylamine: Similar structure but with a shorter alkyl chain on the amine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.

Properties

CAS No.

1246823-98-2

Molecular Formula

C11H16FNO4S

Molecular Weight

277.31g/mol

IUPAC Name

3-ethoxy-4-fluoro-N-(2-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C11H16FNO4S/c1-3-17-11-6-9(4-5-10(11)12)18(15,16)13-7-8(2)14/h4-6,8,13-14H,3,7H2,1-2H3

InChI Key

PRCIFNAAJAGPOT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)F

Origin of Product

United States

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